molecular formula C7H4BrClN2 B1405120 2-Bromo-4-chloro-1H-benzoimidazole CAS No. 1388069-08-6

2-Bromo-4-chloro-1H-benzoimidazole

Cat. No. B1405120
M. Wt: 231.48 g/mol
InChI Key: SDGHEODVCAKCMY-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-1H-benzoimidazole” is a heterocyclic compound. It is a 2-bromo substituted benzimidazole used in the preparation of benzimidazole nucleosides as antiviral agents .


Synthesis Analysis

Benzimidazole synthesis involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-chloro-1H-benzoimidazole” is C7H4BrClN2 . The molecular weight is 231.48 g/mol .


Chemical Reactions Analysis

2-Bromo-1H-benzimidazole is a reactant in the synthesis of substituted benzimidazoles . It is the starting compound in the synthesis of polyhalogenobenzimidazoles .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-Bromo-4-chloro-1H-benzoimidazole” is 380.9±34.0 °C . The predicted density is 1.878±0.06 g/cm3 . It is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Anticancer Research

2-Bromo-4-chloro-1H-benzoimidazole: has been studied for its potential as an anticancer agent. The compound’s structure allows for the synthesis of derivatives that can be tested against various cancer cell lines. For instance, modifications on the benzimidazole scaffold have led to the development of compounds with significant activity against lung, breast, and prostate cancer cells .

Pharmacological Activities

Benzimidazole derivatives, including 2-Bromo-4-chloro-1H-benzoimidazole , exhibit a broad spectrum of pharmacological properties. They have been found to possess antibacterial, antifungal, antiviral, and analgesic activities. This makes them valuable in the design and synthesis of new drugs for treating a variety of diseases .

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic molecules. These molecules are crucial in the development of drugs with diverse everyday applications. The regiocontrolled synthesis of substituted imidazoles, for example, is an area where 2-Bromo-4-chloro-1H-benzoimidazole plays a vital role .

Development of Chemotherapeutic Agents

Due to its structural similarity to naturally occurring biomolecules, 2-Bromo-4-chloro-1H-benzoimidazole is used in the development of chemotherapeutic agents. It acts as a synthon in creating new drugs that can overcome drug resistance issues in cancer therapy .

Biological Activity Enhancement

The bioactivities of benzimidazole compounds can be improved by altering functional groups on the core structure2-Bromo-4-chloro-1H-benzoimidazole is often used as a starting point for creating derivatives with enhanced biological activities against various ailments .

Antimicrobial and Antiviral Research

Research into antimicrobial and antiviral agents often involves benzimidazole derivatives2-Bromo-4-chloro-1H-benzoimidazole has been utilized in the synthesis of compounds that show promising activity against microbial and viral infections .

Safety And Hazards

“2-Bromo-4-chloro-1H-benzoimidazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-Bromo-4-chloro-1H-benzoimidazole” are not mentioned in the search results, benzimidazoles and their derivatives are known for their broad range of chemical and biological properties . They are being explored for various applications in therapeutic chemistry, including as antiviral agents .

properties

IUPAC Name

2-bromo-4-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGHEODVCAKCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1H-benzoimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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